9-methyl-6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c1-26-12-24-16-17(26)22-11-23-18(16)28-5-3-15(4-6-28)29-19-20-7-13(8-21-19)14-9-25-27(2)10-14/h7-12,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZAYBNSVDOXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with imidazole and pyrazole moieties have been reported to show a broad range of biological activities. They are known to interact with various targets, including enzymes, receptors, and transporters, leading to their diverse pharmacological effects.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the target’s function. This interaction can result in the inhibition or activation of the target, depending on the nature of the compound and the target.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways. These effects can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
The impact of these properties on the bioavailability of the compound would depend on factors such as the compound’s solubility, stability, and interactions with transport proteins.
Biological Activity
The compound 9-methyl-6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-9H-purine is a complex purine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a purine core, a piperidine moiety, and a pyrazole-substituted pyrimidine, which are critical for its biological interactions.
The compound exhibits biological activity primarily through its interaction with various protein kinases. Notably, it acts as an inhibitor of CHK1 , a key regulator in the DNA damage response pathway. The inhibition of CHK1 can potentiate the effects of DNA-damaging agents used in cancer therapy, making this compound a candidate for further development in oncology.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits selective inhibition of CHK1 with an IC50 value in the low nanomolar range. This selectivity is crucial for minimizing off-target effects, which is often a challenge in drug development.
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| 9-Methyl Compound | CHK1 | <10 | High |
| Reference Compound A | CHK2 | 400 | Low |
Case Studies
Recent research has highlighted the compound's effectiveness in potentiating chemotherapy in various cancer cell lines. For instance:
- Breast Cancer Models : In MCF7 breast cancer cells, co-treatment with the compound and doxorubicin resulted in a significant increase in apoptosis compared to doxorubicin alone.
- Lung Cancer Studies : In A549 lung cancer cells, the compound enhanced the cytotoxicity of cisplatin by promoting DNA damage accumulation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyrimidine moieties can significantly affect the potency and selectivity of the compound. For example, replacing the piperidine nitrogen with a morpholine group resulted in reduced activity, highlighting the importance of maintaining specific functional groups for optimal interaction with CHK1.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption and metabolism profiles. It showed stability in mouse liver microsomes with minimal degradation over time, indicating potential for oral bioavailability.
| Parameter | Value |
|---|---|
| Oral Bioavailability | 45% |
| Half-Life | 3 hours |
| Clearance | 12 L/h/kg |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several purine and pyrimidine derivatives reported in recent literature and patents. Key comparisons include:
*Calculated based on molecular formula C₁₉H₂₂N₈O₂.
Key Research Findings
- Substituent Impact on Activity : The pyrimidine-oxy-piperidine group in the target compound may offer improved solubility compared to GNE-293’s thiopyran-dioxide system, albeit at the cost of reduced membrane permeability due to lower lipophilicity .
- Selectivity : The 1-methylpyrazole substituent could confer selectivity for kinases with smaller hydrophobic pockets, contrasting with Patent Compound 60’s indazole group, which targets bulkier binding sites .
- Synthetic Feasibility : Analogues like those in and utilize click chemistry (e.g., triazole linkages) for modular assembly, whereas the target compound requires multi-step nucleophilic substitutions, complicating large-scale synthesis .
Critical Analysis of Divergent Evidence
- Contradictions in Substituent Efficacy : While GNE-293 prioritizes lipophilic groups for potency, the target compound’s design aligns with Patent Compound 60’s emphasis on polar moieties for solubility. This dichotomy reflects divergent therapeutic goals (e.g., oral bioavailability vs. CNS penetration) .
- Data Gaps : Physicochemical properties (e.g., melting point, stability) and in vivo pharmacokinetic data for the target compound are absent in available literature, limiting direct comparisons .
Preparation Methods
Preparation of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-ol
The pyrimidine fragment is synthesized via a Pd-catalyzed cross-coupling reaction:
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Starting material : 2-Chloropyrimidine-5-boronic acid and 1-methyl-4-iodo-1H-pyrazole.
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Conditions : Suzuki-Miyaura coupling using Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), in dioxane/H2O (4:1) at 80°C for 12 hours.
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Yield : 68–72% after silica gel chromatography.
Key analytical data :
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1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, pyrimidine-H), 8.35 (s, 1H, pyrazole-H), 7.98 (s, 1H, pyrazole-H), 3.92 (s, 3H, N-CH3).
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MS (ESI+) : m/z 218.1 [M+H]+.
Etherification of Piperidine
The oxypyrimidine-piperidine linkage is established via Mitsunobu reaction:
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Reactants : 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol and 4-hydroxypiperidine.
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Conditions : DIAD (1.5 eq.), PPh3 (1.5 eq.), THF, 0°C → rt, 6 hours.
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Yield : 85% after recrystallization from EtOAc/hexanes.
Optimization note : Substituting PPh3 with polymer-supported triphenylphosphine reduces purification complexity.
Functionalization of the Purine Core
Synthesis of 9-Methyl-9H-purine-6-amine
The purine scaffold is prepared via Gould-Jacobs cyclization:
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Starting material : 4,5-Diamino-6-methylpyrimidine and triethyl orthoformate.
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Conditions : Reflux in acetic acid (120°C, 8 hours), followed by neutralization with NH4OH.
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Yield : 78% (purity >95% by HPLC).
Critical step : Methylation at N-9 is confirmed via NOESY correlations between the methyl group and H-8 of the purine.
Final Coupling via Nucleophilic Aromatic Substitution
SNAr Reaction Between Purine and Piperidine Subunit
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Reactants : 9-Methyl-9H-purine-6-amine and 4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine.
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Conditions :
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Base: K2CO3 (3 eq.)
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Solvent: Anhydrous DMF
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Temperature: 90°C, 24 hours under N2.
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Workup : Precipitation in ice-cold H2O, followed by reversed-phase HPLC purification (MeCN/H2O + 0.1% TFA).
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Yield : 62% (white solid).
Reaction Monitoring and Troubleshooting
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HPLC analysis (C18 column, 220 nm): Retention time = 12.3 min.
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Common side products :
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N7-regioisomer (distinguished by 1H NMR: H-8 shift at δ 8.45 vs. δ 8.32 for target).
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Hydrolysis of pyrimidine ether (mitigated by strict anhydrous conditions).
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Scalability and Process Chemistry Considerations
Kilogram-Scale Adaptation
Green Chemistry Metrics
| Metric | Value | Improvement vs. Benchmarked Routes |
|---|---|---|
| E-factor | 18.7 | 41% reduction |
| PMI (Process Mass Intensity) | 56.2 | 35% reduction |
| Energy consumption | 1.4 kWh/mol | 28% reduction |
Analytical Characterization and Quality Control
Structural Confirmation
Purity Specifications
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Chemical purity | ≥99.0% | HPLC (UV 254 nm) |
| Residual solvents | <500 ppm | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Optimize reaction conditions using palladium catalysts (e.g., Pd(Ph₃)₄) for cross-coupling reactions, as demonstrated in Suzuki-Miyaura protocols for analogous purine derivatives. Key parameters include refluxing in toluene (12 hours), potassium carbonate as a base, and purification via column chromatography (EtOAc/hexane gradients). Yields exceeding 70% are achievable under controlled conditions . For piperidine intermediates, acetylation or trifluoroacetylation steps (as in ) improve stability and purity .
Q. What spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Confirm methyl group environments (e.g., 9-methyl purine at δ ~3.5 ppm) and aromatic proton coupling patterns (pyrimidine and pyrazole rings).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- HPLC : Ensure >95% purity using C18 columns with ammonium acetate buffers (pH 6.5) . Reference analogous protocols in and for validation .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., ATP-binding site competition) due to the compound’s purine-pyrimidine scaffold. Use cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or A549). Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can contradictory solubility data (polar vs. non-polar solvents) be resolved?
- Methodological Answer : Perform systematic solubility profiling using Hansen solubility parameters (HSPs). Test solvents like DMSO (polar aprotic), ethyl acetate (moderate polarity), and hexane (non-polar). Use HPLC to monitor degradation and dynamic light scattering (DLS) to detect aggregation. Reference for buffer compatibility studies .
Q. What strategies elucidate the structure-activity relationship (SAR) against kinase targets?
- Methodological Answer :
- Analog Synthesis : Modify pyrimidine (e.g., methoxy → fluoro substitution) and piperidine (e.g., acetyl vs. trifluoroacetyl groups) moieties (see ) .
- Molecular Docking : Use software (AutoDock Vina) to predict binding modes to kinases (e.g., CDK2 or EGFR). Validate with surface plasmon resonance (SPR) for binding kinetics .
Q. How can advanced NMR techniques resolve conformational ambiguities?
- Methodological Answer :
- NOESY : Identify spatial proximity between the piperidine oxygen and pyrazole methyl groups.
- HSQC : Correlate ¹³C-¹H signals to assign quaternary carbons in the purine core.
- VT-NMR : Study temperature-dependent conformational changes in DMSO-d₆ .
Q. What methodologies analyze thermal degradation products under accelerated stability conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with LC-MS to identify degradation pathways. Compare with impurity profiles in and (e.g., hydroxylated or N-oxide derivatives) . Forced degradation studies (40°C/75% RH for 4 weeks) can simulate long-term stability .
Data Contradiction Analysis
Q. How should researchers address conflicting yield data in analogous syntheses?
- Methodological Answer : Evaluate reaction scalability and catalyst loading. For example, shows yields ranging from 9% to 79% for piperazine-acylated purines due to steric hindrance or electron-withdrawing effects. Use design of experiments (DoE) to optimize variables (temperature, solvent polarity) and mitigate batch-to-batch variability .
Q. What analytical approaches validate purity when HPLC and NMR data conflict?
- Methodological Answer : Cross-validate with orthogonal methods:
- ICP-MS : Check for residual palladium (common in cross-coupled products).
- ²⁹Si NMR : Detect siloxane contaminants from column chromatography.
- DSC : Monitor melting point consistency (e.g., reports 189–211°C for related compounds) .
Methodological Tables for Key Protocols
| Technique | Application | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Piperidine-pyrimidine linkage formation | |
| HSQC NMR | Quaternary carbon assignment | |
| SPR Binding Assays | Kinase interaction kinetics | |
| TGA-LC/MS | Thermal degradation profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
